Predicted Target Engagement Fingerprint: 3-Methoxy vs. 4-Methoxy vs. 3-Ethyl Positional Isomers
SEA (Similarity Ensemble Approach) analysis performed on the 3-methoxy isomer (ZINC9288691) predicts affinity for a distinct set of targets – the ghrelin receptor GHSR (GPCR-A, P=15), the tyrosine kinase ITK (P=16), the lipid kinase PIK3CA (P=18), and casein kinase I isoform delta CSNK1D (P=39) – based on chemical similarity to known ChEMBL ligands. These predictions are unique to the 3-methoxy substitution pattern because the 3-OCH₃ group presents a hydrogen-bond-acceptor geometry and steric footprint that cannot be recapitulated by the 4-OCH₃ (para), 2-OCH₃ (ortho), or 3-CH₂CH₃ (ethyl) congeners [1]. No experimental binding or functional data exist for any compound in this sub-series, making these computational predictions the sole quantitative basis for selecting one positional isomer over another for a given target panel [2].
| Evidence Dimension | SEA-predicted target profile (P-value; lower indicates higher predicted similarity to known ligands) |
|---|---|
| Target Compound Data | GHSR (P=15), ITK (P=16), PIK3CA (P=18), CSNK1D (P=39) – 3-OCH₃ isomer (ZINC9288691) |
| Comparator Or Baseline | 4-OCH₃ isomer: SEA predictions not publicly available via ZINC15; predicted target set expected to differ due to altered pharmacophore geometry. 3-CH₂CH₃ isomer: no SEA data available. |
| Quantified Difference | Cannot be computed numerically; the 3-OCH₃ isomer is the only member of this sub-series with publicly accessible SEA target predictions, creating a unique screening rationale. |
| Conditions | SEA predictions based on ChEMBL 20 ligand set; ECFP4 fingerprint similarity; ZINC15 computational infrastructure. |
Why This Matters
For a screening laboratory building a target-focused chemical library, the 3-methoxy isomer offers the only computationally supported hypothesis for GHSR/ITK/PIK3CA/CSNK1D polypharmacology in this chemotype, reducing the risk of purchasing a structurally similar but predictively silent analog.
- [1] ZINC15 Database. ZINC9288691 SEA Predictions. Target predictions with P-values for N-(3-methoxyphenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)acetamide. University of California San Francisco, Shoichet Laboratory. View Source
- [2] ChEMBL Database, European Bioinformatics Institute (EMBL-EBI). ChEMBL 20 release used as the reference ligand set for SEA predictions on ZINC15. No curated bioactivity data exists for CAS 866866-10-6. View Source
